Welcome to the BenchChem Online Store!
molecular formula C9H15N3O3 B8672593 N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-methoxyurea CAS No. 61365-11-5

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-methoxyurea

Cat. No. B8672593
M. Wt: 213.23 g/mol
InChI Key: GPORDZSUHOQBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04500345

Procedure details

8.5 g of methoxyamine was added slowly to a stirred solution of 15 g of 3A in 600 ml of tetrahydrfuran. The resulting mixture was filtered and the solid was triturated with ether to give 1-methoxy-3-(5-(1,1-dimethylethyl)-isoxazol-3-yl)urea (3B), m.p.: 145°-148° C.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][NH2:3].[N:4]([C:7]1[CH:11]=[C:10]([C:12]([CH3:15])([CH3:14])[CH3:13])[O:9][N:8]=1)=[C:5]=[O:6]>>[CH3:1][O:2][NH:3][C:5]([NH:4][C:7]1[CH:11]=[C:10]([C:12]([CH3:15])([CH3:14])[CH3:13])[O:9][N:8]=1)=[O:6]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
CON
Name
Quantity
15 g
Type
reactant
Smiles
N(=C=O)C1=NOC(=C1)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid was triturated with ether

Outcomes

Product
Name
Type
product
Smiles
CONC(=O)NC1=NOC(=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.